molecular formula C6H11NO2 B3379734 n-Methyl-n-(2-hydroxyethyl)acrylamide CAS No. 17225-73-9

n-Methyl-n-(2-hydroxyethyl)acrylamide

Cat. No.: B3379734
CAS No.: 17225-73-9
M. Wt: 129.16 g/mol
InChI Key: VYHUMZYFJVMWRC-UHFFFAOYSA-N
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Description

N-Methyl-n-(2-hydroxyethyl)acrylamide, also known as N-Hydroxyethyl acrylamide (HEAA), is an amphipathic polymer . It is used in a variety of applications such as the preparation of hydrogels for the formation of a stimulo-responsive polymer for cell signaling and bioengineering research . It is also used in the synthesis of lanthanide-based luminescent materials for sensors and bio-imaging .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method is the inverse-microemulsion free-radical polymerization method . Another method involves the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone .


Molecular Structure Analysis

The empirical formula of this compound is C5H9NO2 . The molecular weight is 115.13 .


Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, it exhibits high reactivity of photo-polymerization and forms a hard coating film . It also shows the formation of hydrogen bonding between –NH- groups in DMAA with the electronegative N in dye molecules as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups .


Physical and Chemical Properties Analysis

This compound is a liquid with little smell . It exhibits high reactivity of photo-polymerization and forms a hard coating film . It is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate . It has a boiling point of 124-126°C .

Scientific Research Applications

Polymerization Initiator

N-Hydroxyethyl acrylamide serves as a functional initiator for the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone. It's noteworthy for not undergoing self-reaction in the presence of Lipase B from Candida antarctica under certain conditions, contrasting with similar substances that show significant transesterification issues. This quality makes it suitable for creating nanoparticles with low cytotoxicity and high hydrophilicity, useful in green chemistry due to its compatibility with renewable solvents like 2-methyl tetrahydrofuran (Lentz et al., 2022).

Hydrophilicity Studies

Hydroxylated poly(acrylamides) have been synthesized and studied for their hydrophilicity. Contrary to expectations, their hydrophilicity decreased with an increase in the number of hydroxyl groups per repeating unit. This unexpected finding suggests complex interplays in polymer hydrophilicity, making such substances interesting for further research in materials science (Saito et al., 1996).

Superswelling Hydrogels

Superswelling hydrogels prepared from acrylamide and derivatives like 3-(2-hydroxyethyl carbamoyl) acrylic acid have shown promise in applications like dye adsorption. These hydrogels exhibit non-Fickian water diffusion and can selectively uptake dyes from aqueous solutions, which could be valuable in water purification technologies (Dadhaniya et al., 2006).

Crosslinked Polymer Resins

Crosslinked poly(N, N-diethylacrylamide-co-2-hydroxyethyl methacrylate) resins have been developed for use in solid-phase peptide synthesis. These resins demonstrate thermosensitivity, swelling extensively in various solvents and showing potential for biochemical applications (Wang et al., 2003).

RAFT Polymerization

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been synthesized through controlled, room-temperature RAFT polymerization. This approach, important in the field of drug delivery, indicates a method for creating polymers with specific properties at ambient temperatures (Convertine et al., 2004).

Polymer Brush Applications

Poly (N-hydroxy methyl acrylamide)-grafted surfaces have been used to create polymer brushes with high hydrophilicity. These surfaces exhibit improved stability and recyclability in Suzuki cross-coupling reactions, suggesting applications in catalysis and surface science (Fu et al., 2013).

Drug Release from Hydrogels

Thermosensitive hydrogels with hydrophilic co-monomers like N-(2-hydroxyethyl)acrylamide have been assessed for their ability to control the release of drugs. These hydrogels, when combined with hydroxypropyl methylcellulose, can modulate the release rate of drugs like naproxen sodium, making them relevant in pharmaceutical applications (Gasztych et al., 2019).

Stimuli-Responsive Nanoparticles

Supramolecular nanoparticles made from poly(N-(2-hydroxyethyl)acrylamide) can be altered between coil and nanoparticle states with external voltage stimuli. This property is significant for applications requiring responsive materials, like smart drug delivery systems or sensors (Wang et al., 2016).

Safety and Hazards

N-Methyl-n-(2-hydroxyethyl)acrylamide should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment as required .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUMZYFJVMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435923
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-73-9
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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